2-Amino-5-(3-formylphenyl)isonicotinic acid, 95%
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Overview
Description
2-Amino-5-(3-formylphenyl)isonicotinic acid, 95% (2-AFIPI) is an organic compound with a wide range of applications in scientific research. It is a member of the isonicotinic acid family, which are derivatives of nicotinic acid and are used in various biochemical and physiological experiments. 2-AFIPI has been used in a variety of studies, including cell biology, biochemistry, and pharmacology.
Scientific Research Applications
2-Amino-5-(3-formylphenyl)isonicotinic acid, 95% has a wide range of applications in scientific research. It has been used in studies of cell biology, biochemistry, and pharmacology. In cell biology, 2-Amino-5-(3-formylphenyl)isonicotinic acid, 95% has been used to study the effects of cell surface receptors on cell growth and differentiation. In biochemistry, it has been used to study the structure and function of enzymes and other proteins. In pharmacology, it has been used to study the effects of drugs on the body.
Mechanism of Action
2-Amino-5-(3-formylphenyl)isonicotinic acid, 95% acts as a competitive inhibitor of the enzyme acetylcholinesterase (AChE). AChE is an enzyme that breaks down acetylcholine, a neurotransmitter that is important for muscle control. When 2-Amino-5-(3-formylphenyl)isonicotinic acid, 95% binds to AChE, it prevents the enzyme from breaking down acetylcholine, resulting in increased levels of acetylcholine in the body. This can lead to increased muscle activity, which can be beneficial in some cases.
Biochemical and Physiological Effects
2-Amino-5-(3-formylphenyl)isonicotinic acid, 95% has been shown to have a variety of biochemical and physiological effects. In studies of cell biology, it has been shown to increase cell growth and differentiation. In biochemistry, it has been shown to inhibit the activity of enzymes and other proteins. In pharmacology, it has been shown to increase the activity of certain drugs.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-Amino-5-(3-formylphenyl)isonicotinic acid, 95% in laboratory experiments is its ability to inhibit the activity of enzymes and other proteins. This makes it useful for studying the structure and function of these molecules. Additionally, 2-Amino-5-(3-formylphenyl)isonicotinic acid, 95% is relatively easy to synthesize and is relatively non-toxic, making it safe to use in laboratory experiments. However, it is important to note that 2-Amino-5-(3-formylphenyl)isonicotinic acid, 95% can have a variety of biochemical and physiological effects, which can complicate the interpretation of results.
Future Directions
The potential applications of 2-Amino-5-(3-formylphenyl)isonicotinic acid, 95% are vast. In the future, it could be used in studies of cell biology, biochemistry, and pharmacology to further our understanding of the structure and function of proteins and enzymes. Additionally, it could be used to develop new drugs or therapies for a variety of diseases and conditions. Finally, it could be used to study the effects of environmental toxins on the body.
Synthesis Methods
2-Amino-5-(3-formylphenyl)isonicotinic acid, 95% can be synthesized in several ways. The most common method involves the reaction of 5-amino-2-formylpyridine with isonicotinic acid in the presence of an acid catalyst. This reaction produces 2-Amino-5-(3-formylphenyl)isonicotinic acid, 95% as the main product. Other methods of synthesis include the reaction of 5-amino-2-formylpyridine with isonicotinic acid chloride in the presence of a base catalyst, the reaction of isonicotinic acid with a formylating agent, and the reaction of isonicotinic acid with a formylating agent in the presence of a base catalyst.
properties
IUPAC Name |
2-amino-5-(3-formylphenyl)pyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O3/c14-12-5-10(13(17)18)11(6-15-12)9-3-1-2-8(4-9)7-16/h1-7H,(H2,14,15)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCUVUEGQLWFVJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CN=C(C=C2C(=O)O)N)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70687024 |
Source
|
Record name | 2-Amino-5-(3-formylphenyl)pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70687024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-(3-formylphenyl)pyridine-4-carboxylic acid | |
CAS RN |
1261953-69-8 |
Source
|
Record name | 2-Amino-5-(3-formylphenyl)pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70687024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.